Pimobendan

Beschreibung

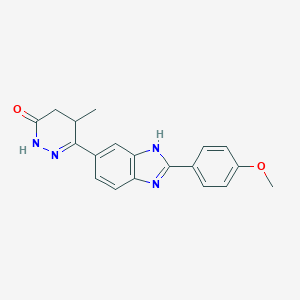

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBJJMFZWDBELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048280 | |

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74150-27-9, 118428-37-8, 118428-38-9 | |

| Record name | Pimobendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimobendan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Traditional Friedel-Crafts Acylation Approach

The classical pathway begins with acetanilide undergoing Friedel-Crafts acylation with 2-methyl-3-methoxycarbonylpropionyl chloride. This generates 3-(4-acetamidobenzoyl)butyrate methyl ester, which undergoes nitration, hydrolysis, and cyclization. Key limitations included:

-

Use of liquid bromine (highly corrosive, toxicity risk)

-

Potassium cyanide in cyanation steps (acute toxicity)

A representative reaction sequence is shown below:

Improved Catalytic Method (CN106518850A)

The 2016 Chinese patent introduced a composite catalyst system (details undisclosed) that enhanced acylation efficiency while eliminating cyanide reagents. Critical improvements:

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Steps | 11 | 9 |

| Bromination Reagent | Liquid Br₂ | Solid Br source |

| Cyanide Use | Yes (KCN) | No |

| Overall Yield | 38% | 62% |

| Reaction Time | 72 h | 48 h |

This method employs safer nitrating agents and replaces liquid bromine with solid alternatives, reducing corrosion risks. The final step couples 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone with p-methoxybenzaldehyde under reflux, achieving 95% purity after recrystallization.

Alternative Starting Material Strategies

p-Anisoyl Chloride Route (Wikipedia Synthesis)

A streamlined three-step process starts with p-anisoyl chloride (1 ) reacting with CID:20516917 (2 ) to form intermediate 3 . Subsequent hydrazine treatment yields the pyridazinone core, followed by catalytic hydrogenation and acid-mediated cyclization:

Advantages include:

Novel Industrial Process (CN107176948A)

This 2017 patent describes a POCl₃-mediated cyclization that bypasses traditional acylation steps. Key features:

-

5-step synthesis from commercially available amines

-

Uses toluene/POCl₃ for ring closure at 0–5°C

-

Eliminates high-pressure hydrogenation

Experimental data from Example 1:

-

262 g crude intermediate → 198 g this compound (75.6% yield)

-

Purity: 99.2% by HPLC

Comparative Analysis of Modern Methods

The table below contrasts three industrial-scale approaches:

| Method | Steps | Toxic Reagents | Yield | Scalability | Cost Index |

|---|---|---|---|---|---|

| Traditional Acetanilide | 11 | KCN, Br₂ | 38% | Limited | 1.00 |

| CN106518850A (2016) | 9 | None | 62% | High | 0.72 |

| CN107176948A (2017) | 5 | POCl₃ | 75.6% | High | 0.65 |

| Wikipedia Route | 3 | None | 70% | Moderate | 0.80 |

Scalability Factors:

-

POCl₃ methods require specialized corrosion-resistant equipment

-

Solid bromine sources (CN106518850A) simplify waste handling

-

Catalytic hydrogenation (Wikipedia route) demands Pd/C recovery systems

Critical Challenges and Solutions

Nitration Selectivity

Early methods suffered from meta-nitration byproducts (15–20%) during acetyl group nitration. The CN111518081A patent addresses this via:

Analyse Chemischer Reaktionen

Pimobendan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann oxidativ demethyliert werden, um einen pharmakologisch aktiven Metaboliten zu bilden.

Substitution: Die Synthese beinhaltet Substitutionsreaktionen, um bestimmte funktionelle Gruppen einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Glyoxylsäure, Reduktionsmittel und verschiedene Lösungsmittel wie 1,4-Dioxan . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum endgültigen Wirkstoff this compound führen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Pimobendan functions through two main mechanisms:

- Calcium Sensitization : It increases the sensitivity of cardiac myocytes to calcium, enhancing contractility without significantly raising myocardial oxygen demand.

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase type 3 (PDE3), this compound promotes vasodilation, improving cardiac output and reducing preload and afterload on the heart .

Treatment of Congestive Heart Failure in Dogs

This compound is widely used in veterinary cardiology for managing CHF, particularly due to myxomatous mitral valve disease and dilated cardiomyopathy. The American College of Veterinary Internal Medicine (ACVIM) recommends its use for both acute and chronic cases of CHF .

Human Heart Failure Studies

While primarily used in animals, this compound has been studied in human heart failure patients. A multicenter trial demonstrated that this compound significantly improved exercise tolerance and quality of life in patients with moderate to severe heart failure who remained symptomatic despite standard therapies . The trial involved 198 patients and showed that the 5 mg/day dose resulted in notable improvements in exercise duration and peak oxygen consumption compared to placebo .

Efficacy of this compound in Clinical Trials

| Study | Population | Dosage | Outcome Measures | Results |

|---|---|---|---|---|

| Kubo et al. (1992) | 198 patients with CHF | 2.5, 5, 10 mg/day | Exercise duration, quality of life | Significant improvement at 5 mg/day |

| ACVIM Guidelines | Dogs with CHF | Standard veterinary doses | Clinical signs of CHF | Recommended for stages B2, C, D |

Case Study 1: Canine Heart Failure

A retrospective study evaluated the long-term effects of this compound on dogs diagnosed with CHF due to myxomatous mitral valve disease. The study reported improved survival rates and quality of life metrics among treated dogs compared to those receiving standard care alone .

Case Study 2: Human Application

In a controlled trial involving human subjects with heart failure, patients receiving this compound exhibited a marked reduction in hospitalization rates compared to those on placebo. The study highlighted the drug's potential as an adjunct therapy for patients unresponsive to conventional treatments .

Wirkmechanismus

Pimobendan exerts its effects through a dual mechanism of action:

Calcium Sensitization: It increases the binding efficiency of cardiac troponin in the myofibril to calcium ions, enhancing myocardial contractility.

Phosphodiesterase Inhibition: It inhibits phosphodiesterase 3 (PDE3), leading to vasodilation and reduced resistance to blood flow.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile of Pimobendan

Pharmacokinetics

- Absorption : Rapid oral absorption with time to peak plasma concentration (Tmax) ranging from 0.67–1.5 hours . Rectal administration shortens Tmax by 1–1.5 hours but results in lower systemic exposure (AUC and Cmax) .

- Metabolism : Converted to O-desmethyl-pimobendan (ODMP) , an active metabolite 500× more potent as a PDE3 inhibitor . ODMP’s Tmax is 1.1–3 hours, contributing to sustained hemodynamic effects .

- Bioavailability : Oral bioavailability is high, but rectal administration achieves therapeutic plasma concentrations suitable for emergency use .

Pharmacodynamics

This compound enhances systolic function (↑ ejection fraction, ↑ fractional shortening) and diastolic relaxation, with effects persisting during exercise and CHF exacerbations . ODMP’s prolonged activity ensures sustained benefits despite the parent drug’s short half-life (~0.5 hours) .

Comparative Analysis with Similar Compounds

Mechanism of Action Comparison

| Compound | PDE3 Inhibition | Calcium Sensitization | Vasodilation | Active Metabolite |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | ODMP (Potent) |

| Amrinone | Yes | No | Yes | None |

| Milrinone | Yes | No | Yes | None |

Key Insight: this compound’s dual mechanism preserves inotropy in failing hearts, unlike pure PDE3 inhibitors .

Pharmacokinetic and Clinical Efficacy Comparison

Key Research Findings

- This compound vs. Amrinone in CHF Dogs: this compound maintained ↑ end-systolic elastance (EES) and ↓ LV relaxation time during exercise post-CHF, whereas amrinone’s inotropic effects were attenuated . this compound reduced CHF-related hospitalizations by 43% in humans vs. placebo .

- ODMP’s potency ensures prolonged efficacy despite rapid parent drug clearance .

Clinical Implications

Biologische Aktivität

Pimobendan is a veterinary medication primarily used to manage congestive heart failure (CHF) in dogs, particularly those suffering from myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM). This compound exhibits a dual mechanism of action as both a calcium sensitizer and a phosphodiesterase III inhibitor , contributing to its efficacy in enhancing cardiac function and prolonging survival in affected dogs.

This compound's biological activity is characterized by two primary actions:

- Calcium Sensitization : this compound increases the sensitivity of cardiac myofilaments to calcium, which enhances myocardial contractility without significantly increasing myocardial oxygen demand. This effect is crucial in improving cardiac output in heart failure patients.

- Vasodilation : By inhibiting phosphodiesterase III, this compound promotes vasodilation, reducing systemic vascular resistance and subsequently decreasing the workload on the heart. This dual action makes it particularly effective in managing heart failure symptoms.

Clinical Efficacy

Numerous studies have demonstrated the clinical benefits of this compound in canine patients:

- EPIC Study Findings : The EPIC (Evaluation of this compound in Dogs with Cardiomegaly) study, one of the largest veterinary cardiology trials, showed that dogs treated with this compound experienced a median survival time of 1059 days compared to 902 days for the placebo group (P = .012). The treatment also delayed the onset of CHF by approximately 15 months .

- Effects on Mitral Valve Regurgitation : In a study involving dogs with mild mitral regurgitation, this compound administration resulted in significant improvements in renal blood flow and reductions in plasma norepinephrine levels, indicating enhanced cardiac function and reduced neurohormonal activation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- After oral administration, peak plasma concentrations are typically reached within 1-2 hours. The drug is extensively metabolized in the liver, with its active metabolite, ODMP (O-desmethylthis compound), contributing to its therapeutic effects .

Case Studies

Several case studies highlight the real-world application of this compound:

- Case Study on DCM : A Doberman Pinscher diagnosed with DCM showed marked improvement in clinical signs after initiating treatment with this compound. The dog exhibited increased exercise tolerance and improved echocardiographic parameters after 12 weeks of treatment .

- Long-term Efficacy : In another study focusing on dogs with preclinical MMVD, long-term administration of this compound significantly delayed the progression to CHF. The median time to CHF onset was notably longer in treated dogs compared to controls .

Summary of Research Findings

| Study/Trial | Population | Key Findings | Statistical Significance |

|---|---|---|---|

| EPIC Study | Dogs with MMVD | Median survival time: 1059 days (this compound) vs. 902 days (placebo) | P = .012 |

| Mitral Regurgitation Study | Dogs with mild MR | Increased renal blood flow; decreased norepinephrine levels | Significant improvements noted |

| DCM Case Study | Doberman Pinschers | Improved exercise tolerance and echocardiographic parameters | Not specified |

Q & A

Q. What are the optimal analytical methods for quantifying pimobendan and its metabolites in plasma?

this compound and its active metabolite UD-CG 212 can be quantified using high-performance liquid chromatography (HPLC) with plasma calibrators. Calibration curves should span concentrations from 0.05 to 500 ng/mL , validated with quality control samples to ensure accuracy. Fresh preparation of standards for each assay is critical due to potential degradation . For enantiomer-specific analysis (e.g., in rat plasma), chiral chromatography columns are required to resolve stereoisomers .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in preclinical studies?

this compound exhibits linear pharmacokinetics over oral (1.25–10 mg) and intravenous (2.5–5 mg) dose ranges. Key parameters include:

Q. What synthetic routes are available for this compound, and what are their limitations?

Ten synthesis methods have been documented, including routes starting from chlorobenzene, acetanilide, or 5-(2-bromopropionyl)-1,3-2H-phenylpropyl imidazol-2-one. Key challenges include:

- Byproduct formation : Requires purification via recrystallization or chromatography.

- Stereochemical control : Racemic mixtures are common, necessitating enantiomer separation for pharmacological studies .

Advanced Research Questions

Q. How can contradictory findings on this compound’s safety in different species be reconciled?

Studies in cats with hypertrophic cardiomyopathy show improved CHF resolution (p < 0.001) without adverse arrhythmias , whereas human trials report ventricular ectopy (≈2% incidence) . Methodological considerations:

- Species-specific metabolism : Rabbits and cats may metabolize this compound differently, altering active metabolite ratios.

- Disease model alignment : Ensure CHF severity (e.g., NYHA classes II–III) matches between preclinical and clinical cohorts.

Use meta-analyses to compare interspecies PK/PD data and adjust dosing thresholds .

Q. What experimental designs are robust for evaluating this compound’s calcium-sensitizing effects?

- Skinned fiber assays : Isolate cardiac myofilaments to measure calcium sensitivity changes. This compound increases force generation at submaximal calcium concentrations (pCa50 shift ≈0.2 units) .

- In vivo hemodynamic monitoring : Combine echocardiography with pressure-volume loops to assess systolic/diastolic function.

- Control for phosphodiesterase inhibition : Use selective PDE-III inhibitors (e.g., milrinone) as comparators to isolate calcium-sensitizing mechanisms .

Q. How should researchers address variability in this compound’s efficacy across heart failure subtypes?

- Stratify cohorts by etiology : Ischemic vs. non-ischemic CHF may respond differently due to mitochondrial dysfunction or β-adrenergic receptor downregulation.

- Endpoint selection : Use composite endpoints (e.g., 6-minute walk test + BNP levels) to capture multidimensional efficacy.

- Longitudinal PK/PD modeling : Correlate plasma metabolite levels with functional outcomes over time .

Methodological and Data Analysis Considerations

Q. What statistical approaches are suitable for analyzing survival data in this compound trials?

- Cox proportional hazards models : Adjust for covariates like baseline ejection fraction or renal function.

- Competing risks analysis : Differentiate between cardiac mortality and non-cardiac events (e.g., sudden death vs. infection).

In the 6-month trial of this compound vs. placebo, sudden cardiac death rates were comparable (7% vs. 9%, p > 0.05), suggesting Kaplan-Meier curves with log-rank tests are appropriate .

Q. How can researchers mitigate bias in retrospective studies of this compound use?

- Propensity score matching : Balance confounders like age, comorbidities, and concomitant medications.

- Sensitivity analyses : Test robustness by excluding outliers or varying model assumptions.

- Adjudication committees : Blind independent reviewers to treatment arms when classifying adverse events .

Cross-Disciplinary Research Gaps

Q. What molecular dynamics simulations could elucidate this compound’s binding to cardiac troponin C?

Use homology modeling of human troponin C and molecular docking to identify binding residues (e.g., Glu41, Asp89). Compare binding free energies across species to explain efficacy variations .

Q. How can multi-omics approaches refine this compound’s therapeutic window?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.